3-(Ethoxycarbonyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
CAS No.: 1264042-47-8
Cat. No.: VC11690577
Molecular Formula: C13H13N3O6
Molecular Weight: 307.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1264042-47-8 |
|---|---|
| Molecular Formula | C13H13N3O6 |
| Molecular Weight | 307.26 g/mol |
| IUPAC Name | 5-ethoxycarbonyl-2-(4-nitrophenyl)-3,4-dihydropyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H13N3O6/c1-2-22-13(19)10-7-11(12(17)18)15(14-10)8-3-5-9(6-4-8)16(20)21/h3-6,11H,2,7H2,1H3,(H,17,18) |
| Standard InChI Key | JIMJZMQWVJVNRD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
3-(Ethoxycarbonyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by the presence of an ethoxycarbonyl group and a 4-nitrophenyl substituent attached to the pyrazole ring. Despite extensive searches, detailed information on this exact compound is limited, but related compounds provide insights into its potential properties and applications.
Synthesis and Applications
The synthesis of pyrazole derivatives often involves condensation reactions or cyclization processes. For example, the synthesis of 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid involves a multi-step process starting with Claisen condensation . While specific synthesis details for 3-(Ethoxycarbonyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid are not available, it likely involves similar organic chemistry principles.
Research Findings and Future Directions
Given the limited information available on 3-(Ethoxycarbonyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, future research should focus on its synthesis, characterization, and biological evaluation. Understanding its chemical properties and potential biological activities could uncover new applications in pharmaceuticals or materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume